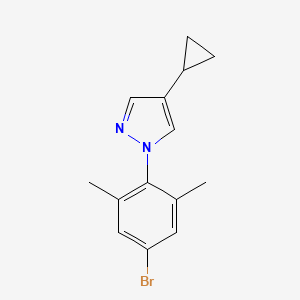
1-(4-Bromo-2,6-dimethylphenyl)-4-cyclopropylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-2,6-dimethylphenyl)-4-cyclopropylpyrazole is an organic compound characterized by the presence of a bromine atom, two methyl groups, and a cyclopropyl group attached to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2,6-dimethylphenyl)-4-cyclopropylpyrazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2,6-dimethylphenylhydrazine and cyclopropyl ketone.
Formation of Pyrazole Ring: The reaction between 4-bromo-2,6-dimethylphenylhydrazine and cyclopropyl ketone under acidic or basic conditions leads to the formation of the pyrazole ring.
Cyclization: The final step involves cyclization to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Bromo-2,6-dimethylphenyl)-4-cyclopropylpyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-2,6-dimethylphenyl)-4-cyclopropylpyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-2,6-dimethylphenyl)-4-cyclopropylpyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Bromo-2,6-dimethylphenyl)-3-methylpyrazole
- 1-(4-Bromo-2,6-dimethylphenyl)-5-cyclopropylpyrazole
- 1-(4-Bromo-2,6-dimethylphenyl)-4-ethylpyrazole
Uniqueness: 1-(4-Bromo-2,6-dimethylphenyl)-4-cyclopropylpyrazole is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C14H15BrN2 |
|---|---|
Molekulargewicht |
291.19 g/mol |
IUPAC-Name |
1-(4-bromo-2,6-dimethylphenyl)-4-cyclopropylpyrazole |
InChI |
InChI=1S/C14H15BrN2/c1-9-5-13(15)6-10(2)14(9)17-8-12(7-16-17)11-3-4-11/h5-8,11H,3-4H2,1-2H3 |
InChI-Schlüssel |
PJZBDFOCWQGTQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1N2C=C(C=N2)C3CC3)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


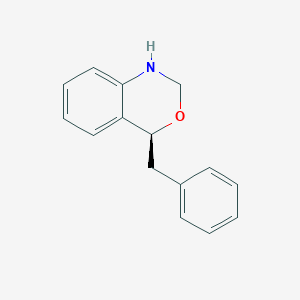

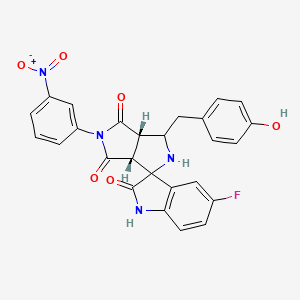
![(3R,3'S,5'S)-5'-(3-amino-3-oxopropyl)-7-chloro-N-(5-chloro-2-methoxyphenyl)-5-methyl-2-oxospiro[1H-indole-3,2'-pyrrolidine]-3'-carboxamide](/img/structure/B15173970.png)
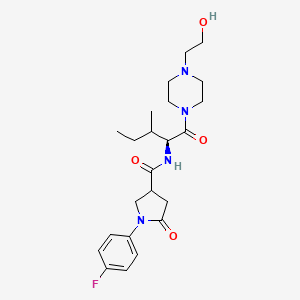
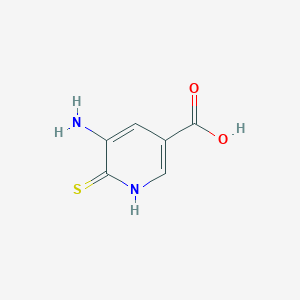
![8-Chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B15173993.png)

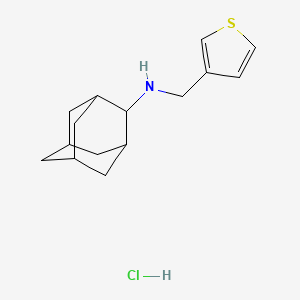
![[3-(1H-tetrazol-1-yl)phenyl]boronic acid](/img/structure/B15174018.png)
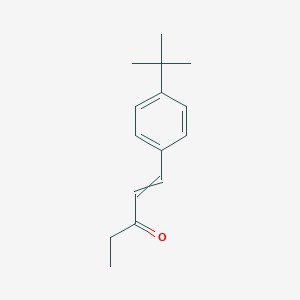
![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-propoxyphenyl)diazene](/img/structure/B15174037.png)

![Propanoic acid, 2-[[(8E)-5,6,7,10-tetrahydro-8-Methyl-10-oxodibenz[b,j]oxacycloundecin-3-yl]oxy]-, Methyl ester, (2S)-](/img/structure/B15174054.png)
